molecular formula C15H10O6 B1672732 Fisetin CAS No. 528-48-3

Fisetin

Cat. No.: B1672732
CAS No.: 528-48-3
M. Wt: 286.24 g/mol
InChI Key: XHEFDIBZLJXQHF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fisetin’s anticancer properties can be attributed to a diverse array of molecules and signaling pathways . The primary targets of this compound include vascular endothelial growth factor (VEGF) , mitogen-activated protein kinase (MAPK) , nuclear factor-kappa B (NF-κB) , PI3K/Akt/mTOR , and Nrf2/HO-1 . These targets play crucial roles in cell growth, programmed cell death, formation of new blood vessels, protection against oxidative stress, and cell migration .

Mode of Action

This compound interacts with its targets, leading to various changes in cellular processes. For instance, it suppresses cell growth, triggers programmed cell death, reduces the formation of new blood vessels, protects against oxidative stress, and inhibits cell migration . Moreover, this compound has the ability to enhance the effectiveness of chemotherapy .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the phosphorylation of p38 MAPK and impairs the translocation of NF-κB to the nucleus . It also exerts anticancer activity through the activation of both intrinsic and extrinsic pathways of apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After intraperitoneal administration of this compound in mice, its maximum plasma concentration was 2.5 μg/ml at 15 min and it was decreased biphasically with a half-life of 0.09 h .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to suppress cell growth, trigger programmed cell death, reduce the formation of new blood vessels, protect against oxidative stress, and inhibit cell migration . Moreover, this compound has the ability to enhance the effectiveness of chemotherapy .

Biochemical Analysis

Biochemical Properties

Fisetin interacts with a diverse array of molecules and signaling pathways. It exhibits a range of biological effects, such as suppressing cell growth, triggering programmed cell death, reducing the formation of new blood vessels, protecting against oxidative stress, and inhibiting cell migration . The anticancer properties of this compound can be attributed to its interactions with vascular endothelial growth factor (VEGF), mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), PI3K/Akt/mTOR, and Nrf2/HO-1 .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. It can suppress cell growth, trigger programmed cell death, reduce the formation of new blood vessels, protect against oxidative stress, and inhibit cell migration . Moreover, this compound has the ability to enhance the effectiveness of chemotherapy .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It can interact with a diverse array of molecules and signaling pathways, including VEGF, MAPK, NF-κB, PI3K/Akt/mTOR, and Nrf2/HO-1 . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

This compound has shown promising anti-aging effects in laboratory and animal research . It acts as a senolytic to remove aged, damaged cells and stimulates autophagy to clear cellular debris . Over time, these effects can lead to improvements in cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, in diabetic rats, this compound doubled HDL levels and cut LDL cholesterol levels in half

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to exert anticancer activity through the activation of both intrinsic and extrinsic pathways of apoptosis . From a metabolic perspective, the in vivo methylation of this compound could be regarded as a favorable metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A high tissue distribution of this compound has been observed in the kidney, followed by the intestine and liver . The specific transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation, need further study.

Subcellular Localization

This compound has been shown to reduce the percentage of cells containing α-synuclein inclusions as well as their size and subcellular localization in a yeast model of α-synuclein aggregation . This suggests that this compound may have effects on the activity or function of products in specific compartments or organelles .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,16-18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEFDIBZLJXQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022317
Record name Fisetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528-48-3
Record name Fisetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528-48-3
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Record name Fisetin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fisetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07795
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Fisetin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407010
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-
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Record name Fisetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4',7-tetrahydroxyflavone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.669
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Record name FISETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO2ABO9578
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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